Conformational Lock vs. Unprotected Ribonucleosides
The 2,3-O-isopropylidene group in this compound forces the furanose ring into a predominant E0-like conformation, in contrast to the E4-like conformation adopted by β-D-ribonucleosides lacking this protection. This conformational distinction, validated by combined 1H NMR, X-ray crystallography, and DFT calculations, directly impacts the stereochemical course of glycosylation and subsequent nucleoside analogue bioactivity [1].
| Evidence Dimension | Furanose ring conformation |
|---|---|
| Target Compound Data | E0-like conformation |
| Comparator Or Baseline | β-D-ribonucleosides without acetonide |
| Quantified Difference | Conformational shift from E4-like to E0-like; population difference based on coupling constant analysis and DFT |
| Conditions | CDCl3 solution, 1H NMR spectroscopy; X-ray crystal structure; DFT calculations at B3LYP/6-31+G(d,p) level |
Why This Matters
The altered ring pucker changes the spatial orientation of the nucleobase and 5'-OH, affecting both glycosylation stereoselectivity and the biological target recognition of the final nucleoside analogue.
- [1] Walczak D, et al. Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Adv. 2022;12:29223-29239. View Source
